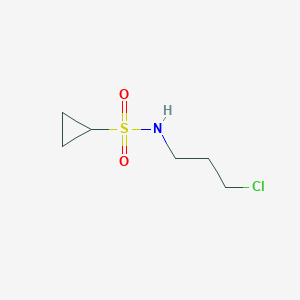

N-(3-chloropropyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloropropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S . It has a molecular weight of 197.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 . This indicates that the molecule contains a cyclopropane ring, a sulfonamide group, and a 3-chloropropyl group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Substituted Cyclopentanes

N-(3-chloropropyl)cyclopropanesulfonamide and its derivatives play a significant role in organic synthesis, particularly in the formation of cyclopentanes. For example, carbanions of 3-chloropropyl pentachlorophenylsulfone undergo cyclization to form cyclopropyl sulfones, which then react with electron-deficient alkenes to produce substituted cyclopentanes (Mąkosza & Judka, 2004).

Catalytic Annulations in Organic Chemistry

The compound is also used in Lewis acid-catalyzed annulations, a process important for the synthesis of cyclopentene sulfonamides, which are subsequently converted into cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Formation of Indane Derivatives

This compound derivatives are used in an AlCl3-promoted [2 + 3]-cycloaddition process, aiding in the synthesis of highly functionalized Indane derivatives (Zhu et al., 2014).

Application in Flow Chemistry

This compound is relevant in flow chemistry, particularly in the synthesis of ionic liquids under flow conditions using microstructured reactors. It's instrumental in reactions with (3-Chloropropyl)-trimethoxysilane and other alkylating agents (Löwe et al., 2010).

Aminochalcogenation Reactions

The compound is important in 1,3-aminothiolation and similar reactions, where it is used in the synthesis of ring-opened products with sulfonamides (Augustin et al., 2019).

Crystallization and Structural Analysis

It also plays a role in the crystallization and structural characterization of various substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are important in developing anticonvulsant drugs (Köktaş Koca et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and can cause eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-(3-chloropropyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTPTTYCIPQUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

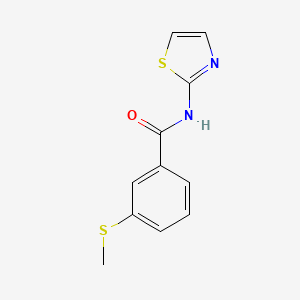

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

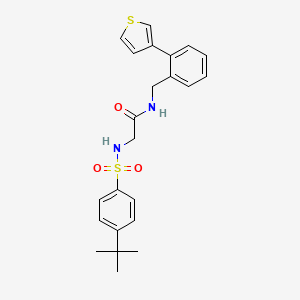

![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)

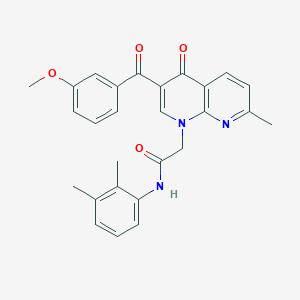

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2470830.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)